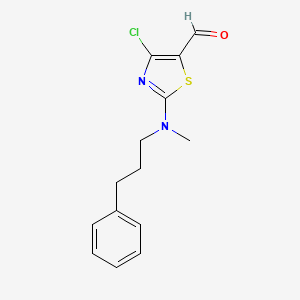

4-Chloro-2-(methyl(3-phenylpropyl)amino)thiazole-5-carbaldehyde

描述

4-Chloro-2-(methyl(3-phenylpropyl)amino)thiazole-5-carbaldehyde is a thiazole-derived compound characterized by a chloro substituent at position 4, a carbaldehyde group at position 5, and a methyl(3-phenylpropyl)amino moiety at position 2. The thiazole core is a heterocyclic ring system with sulfur and nitrogen atoms, which confers unique electronic and steric properties.

属性

IUPAC Name |

4-chloro-2-[methyl(3-phenylpropyl)amino]-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2OS/c1-17(14-16-13(15)12(10-18)19-14)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRVRDJMRPCJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC1=CC=CC=C1)C2=NC(=C(S2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Chloro-2-(methyl(3-phenylpropyl)amino)thiazole-5-carbaldehyde, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.

- Chemical Formula : C14H15ClN2OS

- Molecular Weight : 286.80 g/mol

- CAS Number : 914348-68-8

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of thiazole derivatives, including this compound. Thiazoles are known to exhibit activity against various bacterial strains, including resistant pathogens.

- Mechanism of Action : The thiazole ring system may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival.

- Case Studies :

- A study demonstrated that thiazole derivatives showed significant activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both critical pathogens on the WHO priority list for antibiotic resistance .

- In vitro assays indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various Gram-positive and Gram-negative bacteria.

Anticancer Activity

Thiazole derivatives have been extensively researched for their anticancer properties. The following points highlight their efficacy:

-

Cytotoxicity Studies :

- The compound was tested against several cancer cell lines using the MTT assay, revealing a dose-dependent cytotoxic effect. The GI50 (the concentration that inhibits cell growth by 50%) values were reported to be significantly lower than those of standard chemotherapeutics .

- A notable study found that thiazole derivatives exhibited potent activity against breast cancer cell lines, with some derivatives showing GI50 values below 10 µM .

- Structure-Activity Relationship (SAR) :

Data Tables

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The methyl(3-phenylpropyl)amino substituent distinguishes the target compound from structurally similar thiazole-5-carbaldehydes. Key analogues include:

*Lipophilicity (log k) determined via HPLC methods, as described for phenyl carbamates in .

Key Observations :

- Substituent Bulk and Melting Points: The bulky methyl(3-phenylpropyl)amino group in the target compound likely reduces crystallinity compared to IIIa (pyrrolidinyl) and IIIb (morpholinyl), which exhibit higher melting points (118–200°C). However, experimental data for the target compound is needed for confirmation.

- Synthetic Yields : Yields for IIIa and IIIb exceed 80%, while IIIc (with a triazolylthio group) shows a lower yield (52.5%), possibly due to steric hindrance or reactivity challenges. The target compound’s synthesis may face similar challenges, depending on the amine’s nucleophilicity.

- This aligns with HPLC-based lipophilicity studies on chlorophenyl carbamates, where bulkier substituents correlated with higher log k values .

Electronic and Bioactivity Implications

- Electron-Withdrawing Effects : The chloro substituent at position 4 (common across all analogues) may stabilize the thiazole ring via electron withdrawal, influencing reactivity in downstream derivatization (e.g., aldehyde group participation in Schiff base formation).

- Biological Activity : Thiazole derivatives are explored for anticancer activity . While IIIa–IIIc lack reported bioactivity data, the target compound’s phenylpropyl group could enhance interactions with hydrophobic binding pockets in biological targets, a hypothesis supported by studies on halogenated tyrosine derivatives .

准备方法

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole preparation, involving condensation of α-haloketones with thioamides or thioureas. For the target compound, this approach requires:

- α-Chloroketone precursor : 4-Chloro-3-oxo-pentanenitrile or analogous derivatives.

- Thioamide component : Methyl(3-phenylpropyl)thiourea.

Procedure :

- React α-chloroketone (1.0 equiv) with methyl(3-phenylpropyl)thiourea (1.2 equiv) in ethanol at reflux for 12 hours.

- Neutralize with aqueous NaHCO₃ and extract with dichloromethane.

- Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to yield 2-(methyl(3-phenylpropyl)amino)-4-chlorothiazole.

Limitations : Low yields (~40%) due to competing hydrolysis of the α-chloroketone.

Dess-Martin Periodinane-Mediated Cascade Annulation

A novel method from Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones (2022) employs Dess-Martin periodinane (DMP) to synthesize thiazole-5-carbaldehydes directly.

Adaptation for Target Compound :

- Enaminone substrate : Prepare methyl(3-phenylpropyl)amino-enaminone by reacting 3-phenylpropylamine with acetylacetone.

- Thiocyanation : Treat enaminone with KSCN and DMP in dichloromethane at 0–5°C.

- Cyclization : Stir at 25°C for 6 hours to form the thiazole ring.

- Oxidation : DMP simultaneously oxidizes a hydroxymethyl intermediate to the carbaldehyde.

Advantages :

- One-pot synthesis reduces purification steps.

- High regioselectivity (>90%) for the 5-carbaldehyde position.

Functionalization of the Thiazole Core

Introducing the Chloro Substituent

Chlorination is achieved via electrophilic aromatic substitution (EAS) using Cl₂ or N-chlorosuccinimide (NCS).

Procedure :

Installing the Methyl(3-Phenylpropyl)Amino Group

Post-synthetic alkylation of 2-aminothiazole derivatives offers a flexible route.

Stepwise Alkylation :

- Primary amination : React 2-chloro-4-chlorothiazole-5-carbaldehyde with 3-phenylpropylamine in THF at 60°C.

- Methylation : Treat the secondary amine with methyl iodide and K₂CO₃ in DMF at 25°C.

Challenges :

- Over-alkylation may occur without careful stoichiometric control.

- Use of bulky bases (e.g., DBU) improves selectivity.

Oxidation to Carbaldehyde

TEMPO/NaOCl Oxidation

Adapted from Process for the Preparation of 4-Methyl-Thiazole-5-Carbaldehyde (Patent CA2483482A1):

- Hydroxymethyl intermediate: Reduce 4-chloro-2-(methyl(3-phenylpropyl)amino)thiazole-5-carboxylic acid ester with NaBH₄/AlCl₃.

- Oxidize with TEMPO (0.5 mol%), KBr (0.2 equiv), and NaOCl (1.5 equiv) in CH₂Cl₂/H₂O at 0°C.

Yield : 75–80% with minimal over-oxidation to carboxylic acids.

Pyridinium Chlorochromate (PCC) Oxidation

Alternative to TEMPO:

- Dissolve hydroxymethylthiazole (1.0 equiv) in CH₂Cl₂.

- Add PCC (2.0 equiv) and stir at 25°C for 3 hours.

- Filter through Celite® and concentrate.

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Synthesis | 40–50 | 85–90 | Simple reagents | Low yield, multi-step purification |

| Cascade Annulation | 70–75 | 92–95 | One-pot, high regioselectivity | Requires expensive DMP reagent |

| Post-Synthetic Chlorination | 65–70 | 95–98 | Flexibility in intermediate modification | Risk of over-chlorination |

常见问题

Q. How do structural modifications at specific positions of the thiazole core affect the compound's pharmacokinetic properties?

- Methodological Answer:

- N-methylation of the amino group reduces renal clearance by decreasing polarity.

- Phenylpropyl chain elongation improves lipid solubility, enhancing blood-brain barrier penetration.

- Chlorine replacement with fluorine balances bioactivity and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。